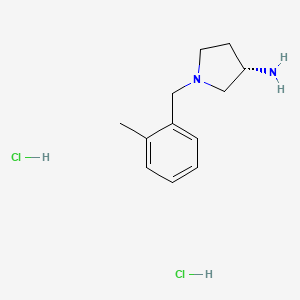

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride, also known as MBP, is a chemical compound that has been widely used in scientific research. MBP is a chiral compound that exists in two enantiomeric forms. The (S)-enantiomer is the active form of MBP and has been shown to have significant biological activity.

Applications De Recherche Scientifique

Analytical Techniques in Environmental Studies

Research demonstrates the use of derivatization techniques involving compounds similar to "(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride" for the analysis of aliphatic amines in environmental samples. One study outlines methods for detecting amines such as methylamine, dimethylamine, and pyrrolidine in wastewater and surface water, utilizing derivatization with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry (GC-MS) analysis (Sacher, Lenz, & Brauch, 1997).

Synthesis of Stereoisomers for Antibacterial Agents

Another research avenue includes the synthesis of stereoisomers of pyrrolidine derivatives as intermediates for quinolone antibacterials. A study details using chiral auxiliaries for separating diastereomeric pyrrolidinones, which are key intermediates in producing various stereoisomers of 3-(1-aminoethyl)pyrrolidines, important for antibacterial drug development (Schroeder et al., 1992).

Catalytic Applications in Organic Synthesis

Research into organometallic complexes involving pyrrolidine-based ligands has revealed their utility in catalysis, such as the Z-selective linear dimerization of phenylacetylenes. A study reports on scandium, yttrium, and lanthanum benzyl and alkynyl complexes with pyrrolidine ligands demonstrating effective catalysis in producing Z-selective dimerization products (Ge, Meetsma, & Hessen, 2009).

Propriétés

IUPAC Name |

(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKGDBQTFBYHBN-LTCKWSDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)

![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)